molecular formula C13H7BrF2O B14023090 4'-Bromo-2',5'-difluoro-[1,1'-biphenyl]-4-carbaldehyde

4'-Bromo-2',5'-difluoro-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B14023090
M. Wt: 297.09 g/mol
InChI Key: YMLZOYXMTZHCQQ-UHFFFAOYSA-N
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Description

4’-Bromo-2’,5’-difluoro-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the biphenyl family It is characterized by the presence of bromine and fluorine atoms on the biphenyl structure, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-2’,5’-difluoro-[1,1’-biphenyl]-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Another method involves the bromination of 2’,5’-difluoro-[1,1’-biphenyl]-4-carbaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production of 4’-Bromo-2’,5’-difluoro-[1,1’-biphenyl]-4-carbaldehyde may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign solvents and reagents is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-2’,5’-difluoro-[1,1’-biphenyl]-4-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (dichloromethane, ethanol), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products

Scientific Research Applications

4’-Bromo-2’,5’-difluoro-[1,1’-biphenyl]-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Bromo-2’,5’-difluoro-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms, along with the aldehyde group, allows it to participate in various chemical reactions, such as electrophilic aromatic substitution and nucleophilic addition. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Bromo-2’,5’-difluoro-[1,1’-biphenyl]-4-carbaldehyde is unique due to the specific positioning of the bromine and fluorine atoms on the biphenyl structure, along with the presence of the aldehyde functional group. This unique combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C13H7BrF2O

Molecular Weight

297.09 g/mol

IUPAC Name

4-(4-bromo-2,5-difluorophenyl)benzaldehyde

InChI

InChI=1S/C13H7BrF2O/c14-11-6-12(15)10(5-13(11)16)9-3-1-8(7-17)2-4-9/h1-7H

InChI Key

YMLZOYXMTZHCQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2F)Br)F

Origin of Product

United States

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